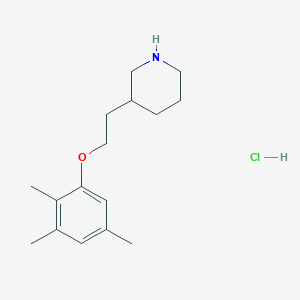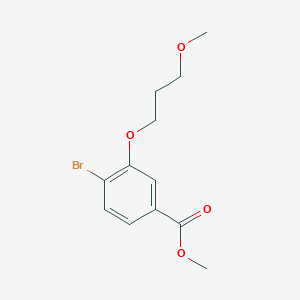
4-Bromo-3-(3-methoxy-propoxy)-benzoic acid methyl ester
説明
科学的研究の応用
Synthesis and Characterization
Synthesis Process : The compound 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, related to the requested chemical, has been synthesized from vanillin. The process involved bromation, oxidation, and esterification, and the products were characterized using 1H-NMR and IR techniques (Zha Hui-fang, 2011).
Crystal Structure Analysis : Another closely related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, has been studied for its crystal structure. The study revealed two-dimensional architectures formed by C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, highlighting the importance of these interactions in the structural aspects of such compounds (P. A. Suchetan et al., 2016).
Biological and Chemical Properties
Derivatives from Red Algae : Bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid methyl ester, a compound similar to the requested chemical, were isolated from the red alga Rhodomela confervoides. These compounds were analyzed using various spectroscopic methods, including 1D and 2D NMR, and single-crystal X-ray structure analysis (Jielu Zhao et al., 2004).
Chemical Reactivity Descriptors : A detailed study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, involved determining its structure and various molecular parameters. This study provides insights into the reactivity of such compounds, including ionization energy, hardness, electrophilicity, and Fukui function (S. Yadav et al., 2022).
Methoxyl Participation in Solvolytic Nucleophilic Substitution : Research on methoxyl participation in solvolytic substitution, involving compounds like 4-methoxy-1-butyl and 5-methoxy-1-pentyl esters, provides valuable insights into the reactivity and behavior of the methoxyl group in compounds similar to 4-Bromo-3-(3-methoxy-propoxy)-benzoic acid methyl ester (S. Winstein et al., 1958).
特性
IUPAC Name |
methyl 4-bromo-3-(3-methoxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-6-3-7-17-11-8-9(12(14)16-2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHAQPIMULOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(3-methoxy-propoxy)-benzoic acid methyl ester | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)
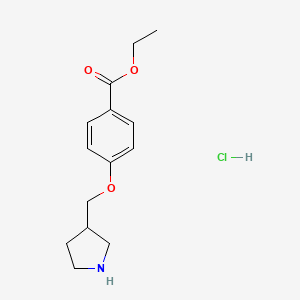
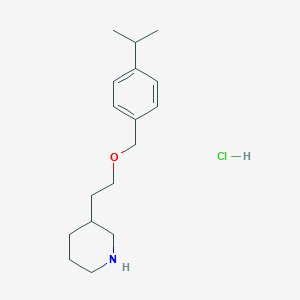
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
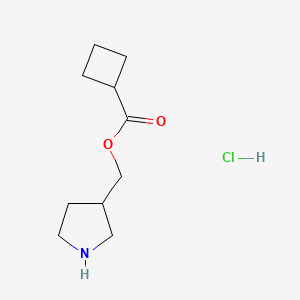
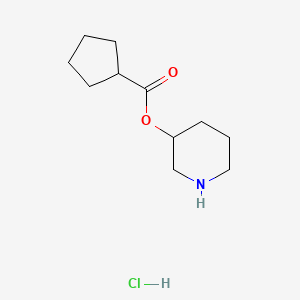

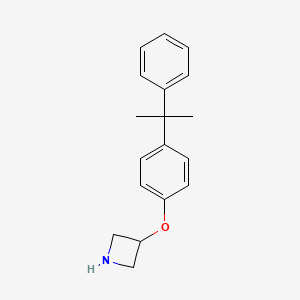
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
